![molecular formula C10H20N2O2 B1370366 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine CAS No. 82516-57-2](/img/structure/B1370366.png)
1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine
Descripción general
Descripción
“2,2-Dimethyl-1,3-dioxolane-4-methanol” is a chemical compound with the molecular formula C6H12O3 . It also has other names such as α,β-Isopropylideneglycerol, Glycerol acetonide, Glycerol dimethylketal, and Glycerolacetone . Another related compound is “(S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine” which is available from Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1,3-dioxolane-4-methanol” is available in the NIST Chemistry WebBook . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Dimethyl-1,3-dioxolane-4-methanamine” are as follows: It has a refractive index of 1.438 (lit.), a boiling point of 147-148 °C/14 mmHg (lit.), and a density of 1.012 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Pharmaceutical Analysis
1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine is studied in the context of pharmaceutical analysis. It has been involved in the development of a ketoconazole ion-selective electrode, contributing to the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).
Synthesis and Characterization
The compound has been part of research in synthesizing and characterizing organotin(IV) derivatives. These derivatives have displayed significant antibacterial, antifungal, and cytotoxic activities (Shaheen et al., 2018).
Polyamide Synthesis
Research includes synthesizing polyamides using compounds like 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine. These polyamides show potential in various molecular weight ranges and solubility in different solvents, indicating a wide range of applications (Hattori & Kinoshita, 1979).
Neuroprotective Approaches
The compound is investigated for its potential in neuroprotective approaches, particularly in the context of Alzheimer's disease. It has been studied for inhibiting acetylcholinesterase activity and offering protection against neurotoxicity (Lecanu et al., 2010).
Anticancer Research
There is significant research into its derivatives for anticancer applications. Certain piperazine substituents have shown efficacy in in vitro studies on various cancer cell lines (Turov, 2020).
Antimicrobial Studies
Research into 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine derivatives includes exploring their antimicrobial properties. This has led to the discovery of compounds with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2)13-8-9(14-10)7-12-5-3-11-4-6-12/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTBQYOJWOSAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627914 | |
| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine | |
CAS RN |
82516-57-2 | |
| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82516-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

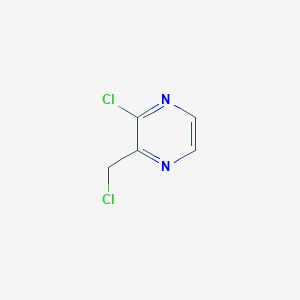
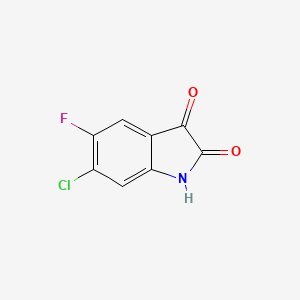
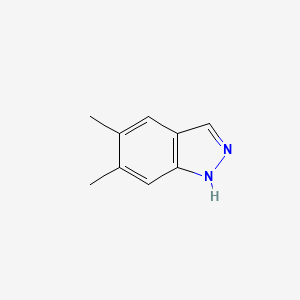
![Thieno[2,3-b]pyridin-5-amine](/img/structure/B1370289.png)
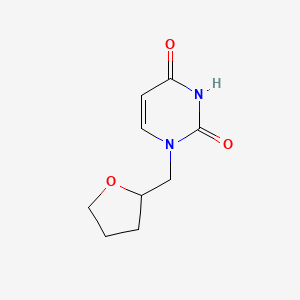

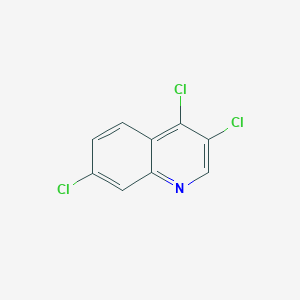
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1370294.png)
![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1370305.png)
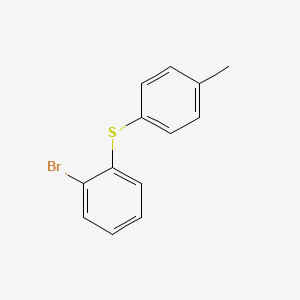
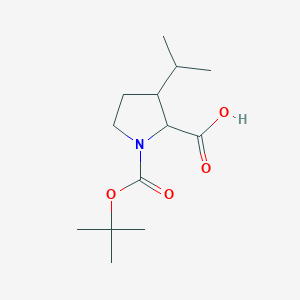
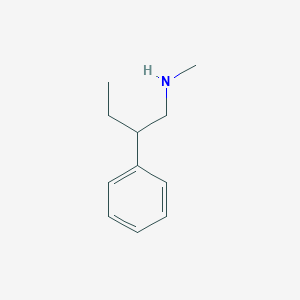
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)